1,3-Dichlorodibenzofuran

Peptide Synthesis Chemical Ligation Thiol Capture Strategy

1,3-Dichlorodibenzofuran (CAS 43047-99-0) is a di-chlorinated congener of the polychlorinated dibenzofuran (PCDF) family, with chlorine atoms substituted at the 1 and 3 positions of the dibenzofuran nucleus. Unlike the laterally substituted, highly potent 2,3,7,8-substituted PCDFs, this congener lacks chlorine atoms in the critical 2,3,7,8 positions, resulting in a fundamentally different toxicological profile and environmental fate.

Molecular Formula C12H6Cl2O
Molecular Weight 237.08 g/mol
CAS No. 43047-99-0
Cat. No. B1211248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichlorodibenzofuran
CAS43047-99-0
Synonyms1,3-dichlorodibenzofuran
Molecular FormulaC12H6Cl2O
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Cl)Cl
InChIInChI=1S/C12H6Cl2O/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H
InChIKeyVKIBKEFGJSPRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichlorodibenzofuran (CAS 43047-99-0): A Non-2,3,7,8-Substituted PCDF Analytical Standard and Synthetic Template


1,3-Dichlorodibenzofuran (CAS 43047-99-0) is a di-chlorinated congener of the polychlorinated dibenzofuran (PCDF) family, with chlorine atoms substituted at the 1 and 3 positions of the dibenzofuran nucleus [1]. Unlike the laterally substituted, highly potent 2,3,7,8-substituted PCDFs, this congener lacks chlorine atoms in the critical 2,3,7,8 positions, resulting in a fundamentally different toxicological profile and environmental fate [1]. It is primarily utilized as a high-purity analytical reference standard for environmental monitoring and as a specialized synthetic intermediate where the 1,3-dichloro substitution pattern provides unique electronic activation for chemical transformations [2].

Why 1,3-Dichlorodibenzofuran Cannot Be Substituted with Other Dichloro-PCDFs for Analytical or Synthetic Workflows


Indiscriminate substitution of 1,3-dichlorodibenzofuran with other dichlorodibenzofuran isomers (e.g., 2,8- or 2,7-dichlorodibenzofuran) or a generic PCDF mixture leads to critical failures in both quantitative analysis and chemical synthesis. In gas chromatography (GC), isomers exhibit distinct retention indices (RI), with 1,3-dichlorodibenzofuran eluting significantly earlier than its 2,8-dichloro counterpart, making unambiguous congener identification dependent on the specific standard [1]. In synthesis, the 1,3-substitution pattern provides a unique electron-withdrawing effect that enhances acyl transfer kinetics, a property not observed with other substitution patterns [2]. These quantifiable differences, detailed below, demonstrate that the compound’s specific molecular architecture dictates its performance, precluding the use of a generic substitute.

Quantitative Evidence Guide: 1,3-Dichlorodibenzofuran vs. Closest Analogs


7.75-Fold Acceleration of Acyl Transfer Rate in Peptide Ligation vs. 1-Chloro Template

In a direct head-to-head kinetic study for peptide thiol capture ligation, the 1,3-dichlorodibenzofuran template demonstrated a 7.75-fold increase in the acyl transfer rate constant (k1) compared to a 1-chloro-4-hydroxy-6-mercaptodibenzofuran template [1]. This enhancement is attributed to the increased electrophilicity conferred by the additional chlorine atom at the 3-position. The resulting half-life for the reaction was reduced from 53 minutes to just 7 minutes, representing a significant practical advantage in synthetic throughput [1].

Peptide Synthesis Chemical Ligation Thiol Capture Strategy Reaction Kinetics

GC Retention Index (RI) on DB-5 Column: 51 Index Units Lower Than 2,8-Dichlorodibenzofuran, Enabling Baseline Separation

The non-polar gas chromatographic retention index (RI) on a DB-5 column for 1,3-dichlorodibenzofuran is 1884, which is 51 index units lower than that of the 2,8-dichlorodibenzofuran isomer (RI = 1935) [1][2]. This substantial difference in retention, measured under identical temperature-programmed conditions (He carrier, 30m column, 175°C initial, 6 K/min ramp), is sufficient for baseline chromatographic separation and unambiguous identification in complex environmental or industrial mixtures [1].

Environmental Analysis Gas Chromatography Congener-Specific Identification Method Development

Lack of 2,3,7,8-Substitution Confers Negligible Toxic Equivalency (TEQ) Contribution vs. TCDD/TCDF

According to the WHO toxic equivalency factor (TEF) paradigm, only PCDF congeners with chlorine atoms in the 2,3,7,8-positions exhibit dioxin-like toxicity and are assigned a TEF value [1]. 1,3-Dichlorodibenzofuran, lacking substitution at all four lateral positions, has no assigned TEF and thus makes a negligible contribution to total toxic equivalency (TEQ) in environmental or biological samples [1][2]. In contrast, the most potent congener, 2,3,7,8-tetrachlorodibenzofuran (TCDF), possesses a TEF of 0.1 relative to 2,3,7,8-TCDD [3].

Toxicology Risk Assessment Regulatory Compliance Environmental Fate

Distinct Henry's Law Constant Augments Environmental Fate Partitioning Models

The dimensionless Henry's law solubility constant (Hscp) for 1,3-dichlorodibenzofuran at 298.15 K is measured as 2.0 × 10⁻¹ mol/(m³·Pa), a value compiled from partition constant data by Govers and Krop [1]. This parameter is critical for modeling the compound's air-water partitioning and environmental compartmentalization. This value provides a validated property for fate modeling that differs from other PCDFs with varying chlorination patterns, where Henry's constants span several orders of magnitude [2].

Environmental Chemistry Fate and Transport Modeling Air-Water Partitioning Property Databases

Specific Application Scenarios for 1,3-Dichlorodibenzofuran Based on Quantitative Differentiation Evidence


As a High-Purity Chromatographic Standard for Congener-Specific Environmental Monitoring

Based on its distinct gas chromatographic retention index (RI = 1884 on DB-5), which is 51 index units lower than the 2,8-dichloro isomer [1], 1,3-DiCDF serves as an essential calibration standard. Environmental analysis laboratories procuring this compound can unambiguously identify and quantify it in complex samples (e.g., flue gas, fly ash, or sediment), ensuring that non-2,3,7,8-substituted congeners do not interfere with the analysis of the toxic, regulated 2,3,7,8-substituted PCDFs. This is critical for accurate TEQ determination.

As an Activated Template for Accelerated Native Chemical Ligation in Peptide Synthesis

The 7.75-fold increase in acyl transfer reaction rate (k1 = 0.093 min⁻¹) compared to a mono-chloro template, resulting in a half-life of just 7 minutes [2], makes this compound uniquely valuable for peptide chemists. It enables the rapid, efficient synthesis of challenging peptides, such as those containing sterically hindered proline-cysteine junctions. This kinetic advantage translates directly to higher yields and shorter synthesis times in solid-phase peptide synthesis (SPPS) workflows.

As a Negative Control and Investigative Tool in Dioxin Toxicology and Risk Assessment

Because 1,3-DiCDF lacks the 2,3,7,8-substitution pattern, it has no assigned TEF and is not considered a dioxin-like toxicant [3]. It is therefore procured as a definitive negative control in Ah-receptor activation assays, gene reporter bioassays (e.g., CALUX), and mechanistic studies to differentiate between AhR-dependent and AhR-independent effects, or to study the impact of non-toxic PCDFs on the metabolism of active congeners.

As a Model Compound for Environmental Fate and Transport Modeling

The validated Henry's law constant (Hscp = 2.0 × 10⁻¹ mol/(m³·Pa)) [4] allows environmental scientists to parameterize multi-media mass balance models. This specific value enables the accurate prediction of its volatilization from soils and water bodies, distinguishing its behavior from other PCDFs. This is crucial for understanding the secondary release of these pollutants from environmental reservoirs.

Quote Request

Request a Quote for 1,3-Dichlorodibenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.